Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[320]heptan-6-yl]methyl]carbamate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine precursor under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time to maximize output while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- rac-tert-butyl N-[(1R,5R,6S)-3-formylbicyclo[3.2.0]heptan-6-yl]carbamate
Uniqueness
Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNVQRRGGYPFE-LPEHRKFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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